(S,R,S)-AHPC-PEG4-NH2 hydrochloride (CAS 2064292-52-8) is a highly validated, procurement-ready E3 ligase ligand-linker conjugate used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule comprises the (S,R,S)-AHPC ligand—a potent recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase—conjugated to a flexible, 4-unit polyethylene glycol (PEG4) linker terminating in a reactive primary amine . Supplied as a hydrochloride salt, this building block offers enhanced bench stability and aqueous solubility compared to its free base counterpart, making it a highly reliable precursor for late-stage amide coupling with carboxyl-bearing target ligands . By standardizing the VHL-recruiting domain and linker length, it allows researchers to systematically screen target-binding warheads while maintaining consistent physicochemical properties and coupling efficiencies in the resulting degrader libraries .
Substituting (S,R,S)-AHPC-PEG4-NH2 hydrochloride with generic alternatives, such as different linker lengths (e.g., PEG2 or PEG6), alkyl chains, or mixed stereoisomers, frequently results in failed PROTAC campaigns. The distance between the target protein and the VHL ligase is strictly governed by the linker length; a PEG4 linker provides a specific spatial geometry that relieves steric clashes for certain target-ligase pairs, whereas shorter linkers can completely abolish ternary complex formation and subsequent degradation . Furthermore, replacing the PEG motif with a purely aliphatic carbon chain drastically reduces the aqueous solubility of the final PROTAC, complicating in vitro assays and in vivo dosing . Finally, substituting the hydrochloride salt with the free base introduces handling challenges, as the free base is more susceptible to oxidation and exhibits lower solubility in standard coupling solvents, leading to inconsistent yields during parallel library synthesis .
The salt form of a PROTAC building block dictates its usability in high-throughput synthesis and stock solution preparation. (S,R,S)-AHPC-PEG4-NH2 hydrochloride demonstrates high processability, achieving solubilities of up to 100 mg/mL (approx. 142.8 mM) in both water and anhydrous DMSO . In contrast, the free base form exhibits significantly lower aqueous solubility and often requires acidic additives or heating for complete dissolution, which can degrade sensitive target ligands during subsequent coupling steps .
| Evidence Dimension | Maximum solubility in standard solvents (Water/DMSO) |
| Target Compound Data | 100 mg/mL (142.8 mM) for HCl salt |
| Comparator Or Baseline | Lower, conditional solubility for Free Base |
| Quantified Difference | Direct dissolution without additives for HCl salt |
| Conditions | Room temperature dissolution in water and anhydrous DMSO |
Procuring the HCl salt ensures that high-concentration stock solutions can be reliably prepared for parallel library synthesis without precipitation or the need for harsh additives.
The binding affinity of the AHPC ligand to the VHL E3 ligase is strictly dependent on its stereochemistry. The (S,R,S) configuration precisely mimics the hydroxyproline residue of HIF-1α, yielding the high-affinity VHL binding necessary for target degradation. Conversely, procurement of non-stereopure batches or the (R,R,S) epimer results in a complete loss of VHL recruitment capability, rendering the synthesized PROTACs biologically inactive and wasting downstream screening resources.
| Evidence Dimension | VHL E3 ligase binding capability |
| Target Compound Data | (S,R,S) configuration (Active VHL recruitment) |
| Comparator Or Baseline | (R,R,S) or mixed isomers (Inactive / No VHL recruitment) |
| Quantified Difference | Binary active vs. inactive binding profile |
| Conditions | In vitro VHL binding assays and cellular degradation models |
Strict adherence to the (S,R,S) stereoisomer is non-negotiable for PROTAC efficacy, making stereopure procurement critical to avoid synthesizing dead-end compounds.
The incorporation of a PEG4 linker rather than a purely aliphatic (alkyl) chain of similar length profoundly impacts the physicochemical properties of the final PROTAC. PEG linkers increase the topological polar surface area (TPSA) and reduce overall lipophilicity, which is critical given the high molecular weight of PROTACs . PROTAC precursors utilizing PEG4 linkers frequently demonstrate higher aqueous solubility, enabling the formulation of homogeneous suspensions (e.g., ≥5 mg/mL in CMC-Na) for in vivo administration, a threshold often missed by highly lipophilic alkyl-linked analogs .
| Evidence Dimension | Aqueous formulation capacity for in vivo models |
| Target Compound Data | PEG4 linker (Enables ≥5 mg/mL in CMC-Na) |
| Comparator Or Baseline | Alkyl linkers (Prone to aggregation/precipitation) |
| Quantified Difference | Significant improvement in hydrophilicity and formulation stability |
| Conditions | In vivo formulation preparation (e.g., CMC-Na suspension) |
Selecting a PEG4-linked precursor mitigates the severe solubility liabilities inherent to PROTACs, directly improving the probability of successful in vivo dosing.
The terminal primary amine (-NH2) on (S,R,S)-AHPC-PEG4-NH2 hydrochloride provides a highly nucleophilic handle for conjugation. When reacted with carboxyl-containing target ligands using standard coupling reagents (e.g., EDCI/HOAt or HATU), the primary amine facilitates rapid amide bond formation with high conversion rates . This presents a distinct manufacturability advantage over hydroxyl-terminated linkers, which require more complex esterification conditions, or azide/alkyne linkers that necessitate copper-catalyzed click chemistry, potentially introducing heavy metal toxicity into biological assays.
| Evidence Dimension | Coupling reaction simplicity and byproduct profile |
| Target Compound Data | Terminal primary amine (Standard amide coupling) |
| Comparator Or Baseline | Hydroxyl or Azide/Alkyne terminals (Esterification or Cu-catalyzed click) |
| Quantified Difference | Avoidance of heavy metal catalysts and complex reaction conditions |
| Conditions | Late-stage PROTAC conjugation reactions |
The primary amine allows buyers to utilize standard, high-yield peptide coupling workflows, streamlining purification and minimizing toxic catalyst carryover.
Because of its excellent solubility in DMSO and the highly reactive terminal amine, this compound is perfectly suited for parallel, high-throughput amide coupling reactions. Industrial buyers can array this single VHL-recruiting building block against hundreds of carboxyl-bearing target ligands to rapidly identify active degraders without needing to optimize the coupling chemistry for each well .
The PEG4 linker provides an extended linear distance and flexibility. This makes it the specific precursor of choice when targeting large proteins (e.g., certain kinases or epigenetic readers) where shorter linkers (like PEG2) fail to bridge the gap between the target's binding pocket and the VHL ligase without inducing severe steric clashes .
For research programs moving from in vitro cellular assays to in vivo animal models, the PEG4 motif helps counteract the extreme lipophilicity typical of bivalent degraders. Procuring this specific linker conjugate aids in formulating the final PROTAC into stable, homogeneous aqueous suspensions suitable for oral or intravenous administration .